

Ergometrinine chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Ergometrinine*

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Ergometrinine**

Introduction

Ergometrinine is a prominent member of the ergot alkaloid family, a class of compounds produced by fungi of the *Claviceps* genus, most notably *Claviceps purpurea*.^{[1][2]} These fungi commonly infect cereal grains and grasses.^[3] **Ergometrinine** is the C-8 epimer of ergometrine, a related ergot alkaloid with significant pharmacological applications.^{[4][5]} While ergometrine is known for its potent uterotonic activity, **ergometrinine** is generally considered to be the biologically inactive isomer.^{[1][5]} This guide provides a detailed examination of the chemical structure and stereochemistry of **ergometrinine**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Ergometrinine possesses a complex tetracyclic ergoline ring system, which is the foundational structure for all ergot alkaloids.^{[2][3]} Attached to this core is a propanolamide side chain.

- IUPAC Name: (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.^{[1][4][6][7]}
- Molecular Formula: C₁₉H₂₃N₃O₂.^{[1][6]}
- Synonyms: Ergobasinin, Ergometrinin, Isoergometrine.^[4]

The core structure is a tetracyclic system known as ergoline.[2] The side chain, derived from (S)-alaninol, is attached to the C-8 position of this ergoline core.[8]

Stereochemistry and Absolute Configuration

The stereochemistry of **ergometrinine** is a critical determinant of its physical properties and biological inactivity. The molecule contains multiple chiral centers, with the key distinction from its pharmacologically active epimer, ergometrine, occurring at the C-8 position.[5][8]

- Absolute Configuration: The systematic name defines the stereocenters as (6aR, 9S) for the ergoline ring and (2S) for the side chain.[1][6][7] The key stereogenic centers are located at C-5, C-8, and C-10 within the ergoline ring system.[8]
- Epimerization: **Ergometrinine** is the C-8-(S) isomer, while the biologically active ergometrine is the C-8-(R) isomer.[1][3][5][9] This difference in spatial arrangement at a single carbon atom leads to a significant change in biological function. The two epimers are interconvertible, particularly in solution.[1][9] This conversion can be influenced by factors such as pH, temperature, and light.[9]

The conformation of the tetracyclic ergoline skeleton has been elucidated through crystallographic studies. Ring C, which is fused to the aromatic portion, adopts a nearly planar envelope conformation.[1][7] Ring D exhibits a slightly distorted chair conformation and is involved in an intramolecular hydrogen bond.[1][7]

Quantitative Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for **ergometrinine**.

Identifier	Value	Reference
CAS Number	479-00-5	[4][6]
Molecular Weight	325.40 g/mol	[1][7]
Molecular Formula	C ₁₉ H ₂₃ N ₃ O ₂	[1][6]

Table 1: General Chemical Identifiers

Crystal Parameter	Value	Reference
Crystal System	Orthorhombic	[1] [7]
Space Group	P2 ₁ 2 ₁ 2 ₁	[1]
Unit Cell a	7.4097 (5) Å	[1] [7]
Unit Cell b	12.7313 (7) Å	[1] [7]
Unit Cell c	18.2648 (9) Å	[1] [7]
Unit Cell Volume (V)	1723.01 (17) Å ³	[1] [7]
Molecules per Unit Cell (Z)	4	[1] [7]
Calculated Density	1.254 Mg m ⁻³	[10]

Table 2: Single-Crystal X-ray Diffraction Data

Experimental Protocols

Epimerization of Ergometrine to Ergometrinine

The conversion of the biologically active ergometrine to its inactive epimer, **ergometrinine**, is a key experimental procedure for obtaining this compound for research purposes.[\[1\]](#)

Methodology:

- Dissolution: 40 mg of ergometrine maleate salt is dissolved in 100 ml of methanol in a 250 ml round-bottom flask.[\[1\]](#)
- Basification: 4 ml of a 28% ammonium hydroxide solution is added to the methanol solution.[\[1\]](#)
- Incubation: The resulting mixture is stored at 40 °C in darkness for a period of 4 days to facilitate the epimerization reaction.[\[1\]](#)

- Monitoring and Purification: After the incubation period, liquid chromatography is used to confirm the presence of both ergometrine and the product, **ergometrinine**.^[1] Preparative High-Performance Liquid Chromatography (HPLC) is then employed to isolate and purify the **ergometrinine**.^{[1][7]}

Single-Crystal X-ray Crystallography

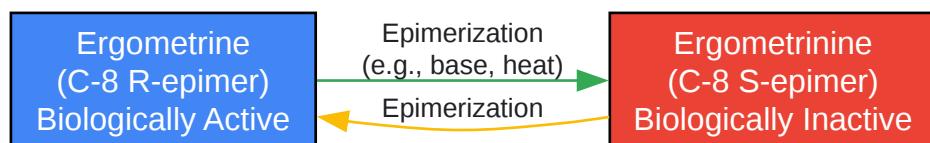
The definitive determination of **ergometrinine**'s absolute configuration and solid-state conformation was achieved through single-crystal X-ray diffraction.

Methodology:

- Crystal Selection: A suitable single crystal of **ergometrinine** with dimensions of approximately $0.20 \times 0.05 \times 0.02$ mm is selected.^[1]
- Data Collection: Data is collected on a diffractometer using Cu K α radiation at a temperature of 298 K.^{[1][7]}
- Absorption Correction: An absorption correction is applied to the collected data.^[1]
- Structure Solution and Refinement: The crystal structure is solved and refined to yield the final atomic coordinates and crystallographic parameters.^[1] The absolute configuration was ultimately established by relating it to the known configuration of its precursor, ergometrine.
^[1]

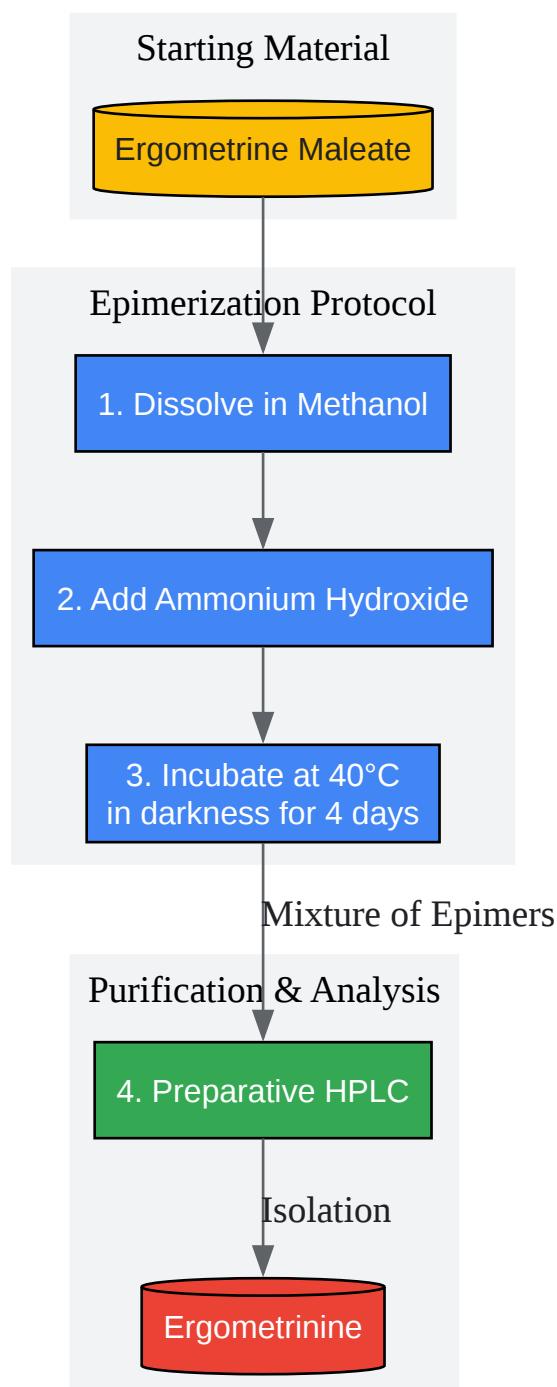
Visualizations

The following diagrams illustrate key relationships and workflows related to **ergometrinine**.



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Caption: Stereochemical relationship between ergometrine and **ergometrinine**.



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Caption: Workflow for the preparation of **ergometrinine** from ergometrine.

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